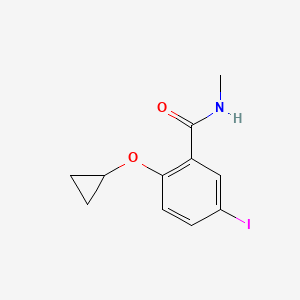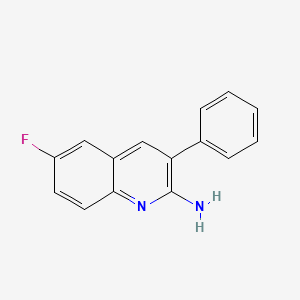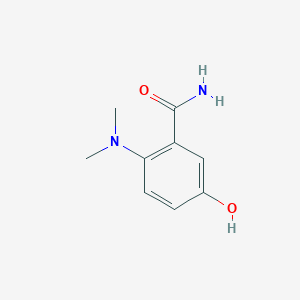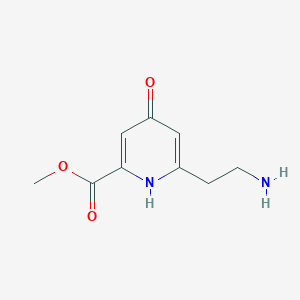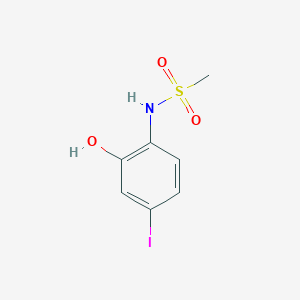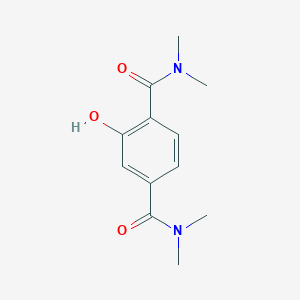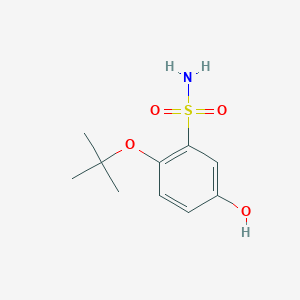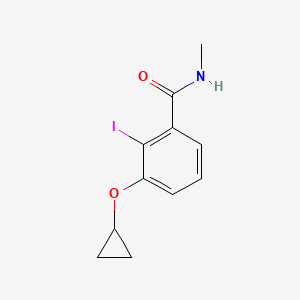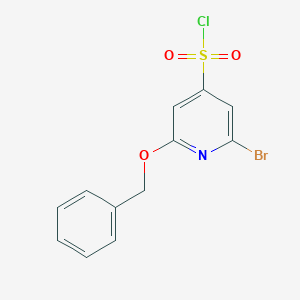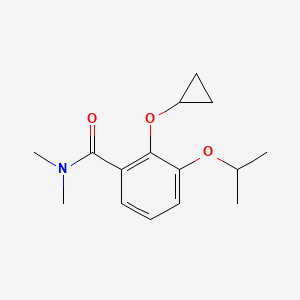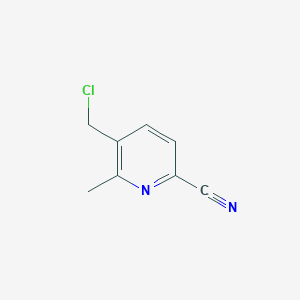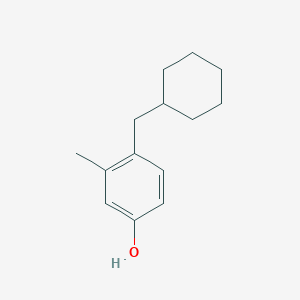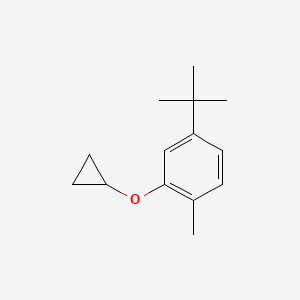
4-Tert-butyl-2-cyclopropoxy-1-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tert-butyl-2-cyclopropoxy-1-methylbenzene is an organic compound with the molecular formula C14H20O and a molecular weight of 204.31 g/mol . This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a methyl group attached to a benzene ring. It is a colorless liquid that is soluble in organic solvents such as alcohols and ethers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2-cyclopropoxy-1-methylbenzene can be achieved through several methods. One common approach involves the alkylation of 2-cyclopropoxy-1-methylbenzene with tert-butyl chloride in the presence of a strong base such as potassium tert-butoxide. The reaction is typically carried out under anhydrous conditions and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Tert-butyl-2-cyclopropoxy-1-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.
Aplicaciones Científicas De Investigación
4-Tert-butyl-2-cyclopropoxy-1-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of organic molecules with biological systems.
Medicine: Research into potential pharmaceutical applications may involve this compound as a starting material or intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 4-Tert-butyl-2-cyclopropoxy-1-methylbenzene exerts its effects depends on the specific context of its use. In chemical reactions, the tert-butyl and cyclopropoxy groups can influence the reactivity and stability of the compound. The molecular targets and pathways involved in its interactions with other molecules are determined by the functional groups present and the conditions under which the reactions occur.
Comparación Con Compuestos Similares
Similar Compounds
4-Tert-butyl-1-cyclopropoxy-2-methylbenzene: Similar in structure but with different positioning of the functional groups.
4-(tert-Butoxy)-2-cyclopropoxy-1-methylbenzene: Contains a tert-butoxy group instead of a tert-butyl group.
Uniqueness
4-Tert-butyl-2-cyclopropoxy-1-methylbenzene is unique due to the specific arrangement of its functional groups, which can result in distinct chemical properties and reactivity compared to its analogs. The presence of both a tert-butyl and a cyclopropoxy group on the benzene ring can influence its behavior in various chemical reactions, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C14H20O |
|---|---|
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
4-tert-butyl-2-cyclopropyloxy-1-methylbenzene |
InChI |
InChI=1S/C14H20O/c1-10-5-6-11(14(2,3)4)9-13(10)15-12-7-8-12/h5-6,9,12H,7-8H2,1-4H3 |
Clave InChI |
TVOFZCAGGHVYQG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(C)(C)C)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



